N2-Phenoxyacetyl-2'-deoxyguanosine
Description
Significance of N2-Phenoxyacetyl-2'-deoxyguanosine in Synthetic Oligonucleotide Chemistry
The chemical synthesis of DNA requires the use of protecting groups to prevent unwanted side reactions of the building blocks, called nucleosides. The N2-phenoxyacetyl group serves as a temporary shield for the amino group on the guanine (B1146940) base of deoxyguanosine. This protection is vital for the efficiency and success of creating custom DNA sequences. The phenoxyacetyl group is favored because it is stable during the assembly of the DNA chain and can be removed under mild conditions once the synthesis is complete, ensuring the integrity of the final DNA molecule. umich.eduspringernature.com
The phenoxyacetyl group enhances the solubility of the deoxyguanosine building block in the organic solvents used during synthesis. umich.edu This improved solubility is critical for the automated, solid-phase synthesis methods that are standard in modern molecular biology laboratories. Furthermore, the use of the N2-phenoxyacetyl protecting group helps to direct the chemical reactions to the correct locations on the nucleoside, leading to a high yield of the desired DNA sequence. umich.edu
Role in the Generation of Chemically Modified Deoxyribonucleic Acid Constructs for Biochemical and Molecular Biological Investigations
This compound is instrumental in the synthesis of chemically modified DNA strands that are used to study a wide range of biological processes. nih.govresearchgate.net These modified DNA molecules can contain specific alterations, such as damaged bases or altered backbones, which allow researchers to investigate DNA repair mechanisms, the effects of DNA damage on replication and transcription, and the interactions between DNA and proteins. researchgate.netnih.gov
For instance, scientists have used this compound to incorporate modified guanine bases into DNA sequences to study how DNA damage caused by environmental pollutants or tobacco smoke can lead to mutations and potentially cancer. researchgate.net By creating DNA strands with a specific type of damage, researchers can observe how cells respond to and repair this damage, providing insights into the molecular basis of diseases. researchgate.netnih.gov Additionally, the ability to synthesize DNA with specific modifications has been crucial for developing diagnostic tools and therapeutic agents based on nucleic acids. chemrxiv.org
Historical Context and Evolution of N2-Amino Protecting Groups in Deoxyguanosine Synthesis
The development of effective protecting groups for the amino function of deoxyguanosine has been a central theme in the advancement of oligonucleotide synthesis. umich.eduspringernature.com Early methods of DNA synthesis were often inefficient due to the lack of suitable protecting groups that could withstand the harsh chemical conditions used. Over the years, a variety of protecting groups have been developed, each with its own set of advantages and disadvantages. springernature.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c24-7-12-11(25)6-14(29-12)23-9-19-15-16(23)21-18(22-17(15)27)20-13(26)8-28-10-4-2-1-3-5-10/h1-5,9,11-12,14,24-25H,6-8H2,(H2,20,21,22,26,27)/t11-,12+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYVKQCJFQSMZ-OUCADQQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287916 | |
| Record name | 2′-Deoxy-N-(2-phenoxyacetyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110522-71-9 | |
| Record name | 2′-Deoxy-N-(2-phenoxyacetyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110522-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Deoxy-N-(2-phenoxyacetyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N2 Phenoxyacetyl 2 Deoxyguanosine and Its Phosphoramidite Building Blocks
Chemical Synthesis Procedures for N2-Phenoxyacetyl-2'-deoxyguanosine
The introduction of the phenoxyacetyl group to the N2 position of 2'-deoxyguanosine (B1662781) is a standard procedure in nucleoside chemistry, aimed at protecting the exocyclic primary amino group to prevent unwanted side reactions during oligonucleotide synthesis.
The protection of the N2-amino group of deoxyguanosine is typically achieved through an acylation reaction. This involves treating the starting nucleoside with a phenoxyacetylating agent. A common method is the use of phenoxyacetic anhydride (B1165640) or phenoxyacetyl chloride in the presence of a base. The reaction's optimization is key to ensure selective acylation at the N2 position without reacting with the hydroxyl groups of the deoxyribose sugar or the O6 position of the guanine (B1146940) base. Often, this is performed after the protection of the 3'- and 5'-hydroxyl groups with a suitable protecting group like dimethoxytrityl (DMTr) on the 5'-hydroxyl. The use of transient protection for the hydroxyl groups can also be employed to direct the acylation to the desired amino group.
The α-phenyl cinnamoyl (α-PhCm) group is another protecting group that has been shown to be highly selective for the exocyclic amino functions of deoxynucleosides, including 2'-deoxyguanosine. nih.govnih.gov This highlights the ongoing search for optimal protecting groups with specific stability and cleavage properties. nih.gov
Table 1: Key Intermediates in this compound Synthesis
| Compound Name | Role | Key Features |
| 5'-O-Dimethoxytrityl-2'-deoxyguanosine | Starting Material | Protects the primary 5'-hydroxyl group, allowing selective reaction at other positions. |
| Phenoxyacetic anhydride | Acylating Agent | Provides the phenoxyacetyl group for N2-protection. |
| 5'-O-Dimethoxytrityl-N2-phenoxyacetyl-2'-deoxyguanosine | Protected Nucleoside | The key product of the protection step, ready for phosphitylation. |
Preparation of this compound Phosphoramidites
The conversion of the protected nucleoside into a phosphoramidite (B1245037) is the final step to create the building block for solid-phase synthesis. This involves reacting the free 3'-hydroxyl group of 5'-O-Dimethoxytrityl-N2-phenoxyacetyl-2'-deoxyguanosine with a phosphitylating agent. The most common reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting this compound phosphoramidite is a stable compound that can be purified and used in automated DNA synthesizers. nih.gov
This compound phosphoramidite is a standard reagent used in the widely adopted phosphoramidite method for solid-phase oligonucleotide synthesis. nih.govbiotage.com This cyclic process allows for the stepwise addition of nucleotides to a growing chain attached to a solid support. biotage.com
The synthesis cycle consists of four main steps:
Detritylation: The removal of the acid-labile 5'-DMTr group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction.
Coupling: The activated this compound phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by an activator like tetrazole. biotage.com
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final oligonucleotide sequence. biotage.com Commercially available phenoxyacetic anhydride can be used for this step. nih.gov
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage, typically using an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N2-phenoxyacetyl group, are removed by treatment with aqueous ammonia (B1221849).
Table 2: Standard Solid-Phase Synthesis Cycle Using this compound Phosphoramidite
| Step | Reagents | Purpose |
| 1. Detritylation | Dichloroacetic or Trichloroacetic acid in Dichloromethane | Removes the 5'-DMTr group, exposing the 5'-hydroxyl for coupling. |
| 2. Coupling | This compound Phosphoramidite, Tetrazole | Adds the guanosine (B1672433) nucleotide to the growing chain. |
| 3. Capping | Acetic Anhydride, N-Methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent failure sequences. |
| 4. Oxidation | Iodine, Water, Pyridine | Converts the phosphite triester to a stable phosphate triester linkage. |
The power of phosphoramidite chemistry lies in its ability to facilitate the site-specific incorporation of nucleotides into an oligodeoxynucleotide chain. wayne.eduresearchgate.net By programming the DNA synthesizer to deliver the this compound phosphoramidite at a specific cycle, researchers can precisely place this modified guanosine at any desired position within the sequence. This capability is fundamental for synthesizing custom primers, probes, and gene fragments for a vast array of applications in molecular biology and biotechnology. The synthesis of oligonucleotides containing modified bases, such as 2'-deoxyoxanosine (B1217319), also relies on the conversion of the modified nucleoside into its phosphoramidite form for incorporation. nih.govkisti.re.kr
Protective Group Efficacy and Comparative Analysis in Deoxyguanosine Chemistry
Lability and Orthogonality of the Phenoxyacetyl Protecting Group in Oligonucleotide Synthesis
The N2-phenoxyacetyl (Pac) group is classified as a labile protecting group, meaning it can be removed under mild basic conditions. This lability is a key advantage, as it allows for the deprotection of the oligonucleotide with minimal damage to the DNA backbone or any sensitive modifications that may be present in the sequence. The phenoxyacetyl group is readily cleaved by treatment with aqueous ammonia (B1221849), a standard reagent in oligonucleotide deprotection. Studies have shown that complete removal of the Pac group can be achieved in less than four hours at room temperature using 29% ammonia. This is significantly faster than the conditions required for more traditional protecting groups like benzoyl.
The electron-withdrawing nature of the phenoxy group accelerates the hydrolysis of the amide bond, making the Pac group approximately 50 times more labile than an acetyl group. This increased lability allows for the use of milder deprotection conditions, which is particularly beneficial for the synthesis of oligonucleotides containing base-labile or modified residues.
Orthogonality in the context of protecting groups refers to the ability to selectively remove one type of protecting group without affecting others. The phenoxyacetyl group exhibits orthogonality with certain other protecting groups, enabling more complex synthetic strategies. For instance, it can be used in combination with acid-labile 5'-O-dimethoxytrityl (DMT) groups and other base-labile protecting groups that require different cleavage conditions. This allows for a stepwise deprotection strategy, which is crucial for the synthesis of modified oligonucleotides or for assembling larger DNA structures from smaller, protected fragments. For example, the Pac group can be removed under conditions that leave more robust protecting groups, such as the dimethylformamidine (dmf) group on other bases, intact. This allows for selective deprotection and subsequent modification at specific sites within the oligonucleotide.
Comparative Evaluation with Alternative N2-Amino Protecting Groups of Deoxyguanosine
The selection of an N2-protecting group for deoxyguanosine is a critical decision in oligonucleotide synthesis. The properties of the protecting group directly influence coupling efficiency, deprotection conditions, and the purity of the final product. The phenoxyacetyl (Pac) group is often compared with other commonly used protecting groups, each with its own set of advantages and disadvantages.
The benzoyl (Bz) and isobutyryl (iBu) groups are considered the standard, more traditional protecting groups for the N2-position of deoxyguanosine. They are significantly more stable to basic conditions than the phenoxyacetyl group. This stability necessitates harsher deprotection conditions, typically involving prolonged heating in concentrated ammonia (e.g., 55°C for 8-16 hours) to ensure complete removal. This can be detrimental to sensitive oligonucleotides, potentially leading to degradation of the product.
In contrast, the phenoxyacetyl group's lability allows for much milder deprotection, which helps to preserve the integrity of the final oligonucleotide. While the increased stability of benzoyl and isobutyryl groups can be advantageous during the synthesis cycles by preventing premature deprotection, the trade-off is often a lower yield of the desired full-length product due to degradation during the final deprotection step. Furthermore, the stability of the N6-benzoyl-protected deoxyadenosine (B7792050) to depurination under the acidic conditions of the detritylation step has been a point of concern, with some studies suggesting that N6-phenoxyacetyl-deoxyadenosine shows favorable stability in this regard. nih.gov
| Protecting Group | Typical Deprotection Conditions | Lability |
| Phenoxyacetyl (Pac) | 29% NH₃, room temp, <4 hours | High |
| Benzoyl (Bz) | Conc. NH₃, 55°C, 8-16 hours | Low |
| Isobutyryl (iBu) | Conc. NH₃, 55°C, 8-16 hours | Low |
This table provides a general comparison of the deprotection conditions and lability of the phenoxyacetyl, benzoyl, and isobutyryl protecting groups for the N2-position of deoxyguanosine.
The methoxyacetyl (Mac) group is another labile protecting group, similar in reactivity to the phenoxyacetyl group. It can also be removed under mild ammoniacal conditions, making it a suitable alternative for the synthesis of sensitive oligonucleotides. nih.gov
The dimethylformamidine (dmf) protecting group offers a different chemical approach. It is also considered a labile protecting group and is particularly advantageous for its rapid deprotection kinetics. nih.gov The dmf group can be removed quickly, often in conjunction with other "fast-deprotecting" groups, under mild basic conditions. One of the key advantages of the dmf group is its ability to suppress side reactions, such as the formation of N-acetylated oligonucleotides when acetic anhydride (B1165640) is used in the capping step. However, like the phenoxyacetyl group, its lability requires careful handling during synthesis to prevent premature removal. In terms of orthogonality, the dmf group can be selectively retained while other more labile groups are removed, offering a useful tool for complex synthetic schemes. sigmaaldrich.com
| Protecting Group | Deprotection Characteristics | Key Advantages |
| Phenoxyacetyl (Pac) | Mild ammonia, room temperature | Mild deprotection, good for sensitive oligos |
| Methoxyacetyl (Mac) | Mild ammonia, room temperature | Similar to Pac, mild deprotection |
| Dimethylformamidine (dmf) | Rapid deprotection with mild bases | Fast deprotection, suppresses side reactions |
This table compares the deprotection characteristics and key advantages of the phenoxyacetyl, methoxyacetyl, and dimethylformamidine protecting groups.
The allyloxycarbonyl (Aoc or Alloc) group is an example of a protecting group that offers a different mode of cleavage, providing true orthogonality to the base-labile acyl-type protecting groups. The Aoc group is stable to the acidic and basic conditions typically used in oligonucleotide synthesis but can be selectively removed by treatment with a palladium(0) catalyst. This unique cleavage mechanism allows for deprotection of the N2-position while the oligonucleotide is still attached to the solid support and other protecting groups remain intact. This feature is particularly valuable for on-support modifications of the oligonucleotide. However, the use of a palladium catalyst introduces an additional, and potentially contaminating, reagent into the synthesis process, which must be carefully removed. Furthermore, the potential for transamidation to form N-acetylated guanosine (B1672433) during the capping step has been reported with the allyloxycarbonyl group, similar to the phenoxyacetyl group. umich.edu
Influence of Protecting Group Choice on Oligonucleotide Synthesis Coupling Efficiency and Product Purity
The choice of the N2-protecting group on deoxyguanosine can have a measurable impact on the coupling efficiency during solid-phase oligonucleotide synthesis. While modern phosphoramidite (B1245037) chemistry generally achieves high coupling yields (typically >98%), even small differences in efficiency can have a significant cumulative effect on the yield of the full-length product, especially for longer oligonucleotides.
The phenoxyacetyl group, due to its electronic properties, can sometimes lead to slightly lower coupling efficiencies compared to the more traditional isobutyryl or benzoyl groups under standard synthesis conditions. However, these differences are often minimal and can be compensated for by optimizing the coupling time or the concentration of the phosphoramidite and activator.
The purity of the final oligonucleotide product is also heavily influenced by the choice of protecting group. The mild deprotection conditions afforded by the phenoxyacetyl group are a major advantage in this regard. By avoiding harsh basic treatment and prolonged heating, the incidence of side reactions such as base modification and backbone cleavage is reduced. This leads to a cleaner crude product with a higher proportion of the desired full-length oligonucleotide. In contrast, the aggressive deprotection required for benzoyl and isobutyryl groups can lead to a higher level of impurities, necessitating more rigorous purification procedures.
| Protecting Group | Typical Coupling Efficiency | Impact on Product Purity |
| Phenoxyacetyl (Pac) | Generally high (>98%), may require optimization | High purity due to mild deprotection |
| Benzoyl (Bz) | High (>98%) | Purity can be compromised by harsh deprotection |
| Isobutyryl (iBu) | High (>98%) | Purity can be compromised by harsh deprotection |
| Dimethylformamidine (dmf) | High (>98%) | High purity due to rapid and clean deprotection |
This table provides a general comparison of the typical coupling efficiencies and the impact on product purity for different N2-protecting groups on deoxyguanosine.
Mechanistic Investigations of Chemical Reactions Involving N2 Phenoxyacetyl 2 Deoxyguanosine and Its Role in Synthetic Processes
Deprotection Kinetics and Proposed Mechanisms of the Phenoxyacetyl Group Cleavage
The efficiency and selectivity of the removal of the N2-phenoxyacetyl protecting group are critical for obtaining high-purity oligonucleotides. The cleavage is typically an ammonia-mediated deacylation process, the kinetics of which are highly dependent on the reaction conditions.
The phenoxyacetyl group is classified as a labile protecting group, designed for rapid cleavage under specific basic conditions. Research has shown that its removal from the guanine (B1146940) base is efficiently achieved using aqueous ammonia (B1221849). In a study utilizing 29% ammonia at room temperature, the phenoxyacetyl group was completely removed in under four hours. nih.gov This represents a significant advantage over more robust protecting groups like isobutyryl or benzoyl, which require harsher or more prolonged treatment for complete deprotection.
The proposed mechanism for this deacylation is a nucleophilic acyl substitution reaction. The ammonia molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the phenoxyacetyl group. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the amide bond and the release of the unprotected 2'-deoxyguanosine (B1662781) and phenoxyacetamide as a byproduct. The lability of the Pac group is attributed to the electron-withdrawing nature of the phenoxy moiety, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia.
Further studies have demonstrated that under specific ammonia conditions, the Pac group can be cleaved rapidly and selectively within just two hours. nih.gov This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to basic conditions, thereby reducing the risk of degradation or side reactions involving the nucleobases or the phosphate (B84403) backbone.
The rate and selectivity of the phenoxyacetyl group cleavage are significantly influenced by the choice of solvent system and the reaction temperature. While aqueous ammonia is effective, alternative amine-based reagents and solvent mixtures have been investigated to optimize the deprotection process.
A comparative study on the cleavage rates of various N-acyl protecting groups revealed that aqueous methylamine (B109427) is the fastest reagent for removing all tested groups, including phenoxyacetyl. nih.gov However, for syntheses requiring selective deprotection, ethanolic ammonia provides a better balance. It demonstrates high selectivity, rapidly cleaving labile groups like phenoxyacetyl and tert-butylphenoxyacetyl (tBPAC) while leaving standard protecting groups such as acetyl (Ac), benzoyl (Bz), and isobutyryl (iBu) largely intact over a 2-hour period. nih.gov This differential lability is crucial for complex synthetic strategies where staged deprotection is necessary.
Temperature plays a conventional role in reaction kinetics; the deprotection of the phenoxyacetyl group proceeds efficiently at room temperature, which is a key advantage of this protecting group. nih.gov This avoids the need for elevated temperatures that can promote alkali-labile side reactions, such as degradation of the oligonucleotide chain or modification of sensitive bases.
| Deprotection Reagent | Relative Cleavage Rate | Selectivity Profile | Reference |
| Aqueous Methylamine | Fastest | Low selectivity between labile and standard groups | nih.gov |
| Aqueous Ammonia | Rapid | Moderate selectivity | nih.gov |
| Ethanolic Ammonia | Slower than aq. methylamine | High selectivity for labile groups (Pac, tBPAC) over standard groups (Ac, Bz, iBu) | nih.gov |
Analysis of Side Reactions and Degradation Pathways During Oligonucleotide Synthesis
During the multi-step process of solid-phase oligonucleotide synthesis, the growing DNA chain is exposed to a variety of chemical reagents. While N2-Phenoxyacetyl-2'-deoxyguanosine is designed for stability, potential side reactions and degradation pathways must be considered.
A primary concern during oligonucleotide synthesis is depurination—the cleavage of the N-glycosidic bond that links the purine (B94841) base (adenine or guanine) to the deoxyribose sugar. This reaction is predominantly catalyzed by the acidic conditions used to remove the 5'-O-dimethoxytrityl (DMT) group in each synthetic cycle. The mechanism involves protonation of the purine base, which destabilizes the glycosidic bond.
The presence of electron-withdrawing acyl protecting groups on the exocyclic amines of purines can exacerbate this problem by further destabilizing the glycosidic bond. However, studies have favorably compared the stability of the phenoxyacetyl group to the more traditional benzoyl group in this regard. Specifically, N6-phenoxyacetyl-deoxyadenosine showed comparable or better stability against depurination under acidic detritylation conditions than its N6-benzoyl counterpart. nih.gov This suggests that the N2-phenoxyacetyl group on guanosine (B1672433) provides adequate stability, minimizing the occurrence of chain cleavage at guanine residues, which is a known issue with less optimized protecting group strategies.
Alkylation of the nucleobases is another potential side reaction during oligonucleotide synthesis. A common source of alkylating agents is the byproduct of the deprotection of the cyanoethyl-protected phosphotriester internucleotide linkages. Upon treatment with base, the cyanoethyl group is eliminated as acrylonitrile. Acrylonitrile is a Michael acceptor that can subsequently react with nucleophilic sites on the DNA bases.
Research has shown that the N2-phenoxyacetyl group on 2'-deoxyguanosine provides substantial protection against such alkylation. In a study investigating the cyanoethylation of common protected monomers, no cyanoethylation of a 2-N-phenoxyacetyl-2'-deoxyguanosine derivative was detected by TLC and mass analysis after 24 hours. nih.gov It was concluded that the N-monoacylated guanine residue effectively suppressed the cyanoethylation reaction. This is in contrast to other protected nucleosides, such as 4-N-acetyl-2'-deoxycytidine and 6-N-phenoxyacetyl-2'-deoxyadenosine, which showed detectable levels of cyanoethylation under the same conditions. nih.gov
| Protected Monomer Derivative | Cyanoethylation Detected | Reference |
| 2-N-Phenoxyacetyl-2'-deoxyguanosine | No | nih.gov |
| 4-N-Acetyl-2'-deoxycytidine | Yes (15% yield of N-cyanoethylated derivative) | nih.gov |
| 6-N-Phenoxyacetyl-2'-deoxyadenosine | Yes (2% yield of N-cyanoethylated derivative) | nih.gov |
The introduction of sulfur-containing functional groups, such as thiones, into oligonucleotides creates molecules with unique properties for structural studies, functional assays, and therapeutic applications. However, the synthesis of oligonucleotides containing analogs of this compound that have been further modified with thione moieties presents specific challenges related to oxidation and hydrolysis.
During the standard phosphoramidite (B1245037) synthesis cycle, the oxidation step converts the newly formed phosphite (B83602) triester into a more stable phosphate triester. The most common oxidant is an aqueous solution of iodine. However, iodine is a strong oxidant that can lead to unwanted side reactions with sensitive groups, including sulfur-containing moieties. Studies on other sulfur-modified nucleosides have shown that iodine can cause desulfurization or other oxidative damage. For conformationally constrained pseudosugar analogs, iodine oxidation was found to cause strand cleavage at the modified site. nih.gov This side reaction can be circumvented by using a milder oxidant, such as t-butylhydroperoxide, which allows for the successful formation of the desired phosphate linkage without degrading the sensitive analog. nih.gov
Furthermore, the final basic deprotection step using ammonia can also be problematic for sulfur-modified oligonucleotides. In the synthesis of oligonucleotides carrying a tert-butylsulfanyl (t-BuS) protected thiol group, prolonged treatment with ammonia at elevated temperatures (55 °C) to remove standard base-protecting groups led to a side reaction. mdpi.com This side reaction was proposed to be either a direct nucleophilic displacement of the disulfide or a β-elimination of the disulfide group followed by the addition of ammonia. mdpi.com The use of milder protecting groups on the nucleobases, such as the phenoxyacetyl group on guanine, which can be removed at room temperature, would likely mitigate such side reactions involving thione or thiol modifications. nih.govmdpi.com
General Mechanistic Insights into Reactions at the N2-Position of Deoxyguanosine
The exocyclic amino group at the N2-position of guanine is a critical site for chemical reactions, both in biological systems and in synthetic organic chemistry. Its reactivity is central to the formation of DNA adducts from carcinogens and to the strategic use of protecting groups in the synthesis of oligonucleotides. Mechanistic understanding of reactions at this site is crucial for controlling reaction pathways, preventing unwanted side reactions, and designing novel molecular tools.
The N2-amino group of deoxyguanosine can act as a nucleophile, participating in a variety of chemical transformations. The specific reaction pathway is influenced by the nature of the electrophile, the reaction conditions, and the presence of catalysts. Key reactions include electrophilic attack, acylation and deprotection, metal-catalyzed cross-coupling, and reductive amination.
Electrophilic Attack and Diazotization
One of the well-studied reactions at the N2-position is its interaction with nitrous acid (HNO₂), a known mutagen. The reaction is initiated by an electrophilic attack of a nitrosating agent, such as N₂O₃, on the exocyclic N2-amino group. nih.gov This leads to the formation of a diazonium ion, a highly reactive intermediate. nih.gov This intermediate can then undergo several transformations. One pathway involves the loss of a nitrogen molecule to form a cation, which can be attacked by water. nih.gov Depending on where the water molecule attacks, subsequent ring-closure can lead to the formation of 2'-deoxyxanthosine (B1596513) (dXao) or 2'-deoxyoxanosine (B1217319) (dOxo). nih.gov
Another example of electrophilic attack involves aldehydes like formaldehyde. Formaldehyde, a known carcinogen, reacts with the N2-amino group of deoxyguanosine to form a Schiff base, which can then be reduced by endogenous cellular reductants to yield a stable N2-methyl-2'-deoxyguanosine adduct. nih.gov This modification has been shown to be a miscoding lesion that can lead to G→A transition mutations during DNA replication. nih.gov
Acylation and Deprotection in Oligonucleotide Synthesis
In the chemical synthesis of oligonucleotides, the N2-amino group of guanosine must be protected to prevent side reactions during the phosphoramidite coupling steps. The phenoxyacetyl (Pac) group is a commonly used "fast-deprotecting" or "labile" protecting group for this purpose. acs.orgnih.gov The formation of this compound involves the acylation of the N2-amino group, forming a stable amide linkage.
The key advantage of the phenoxyacetyl group is its facile removal under mild basic conditions, a process known as deprotection. acs.org The mechanism involves nucleophilic attack by a base (e.g., ammonia in ammonium (B1175870) hydroxide (B78521) or an amine) on the carbonyl carbon of the acetyl group. This breaks the amide bond, liberating the free N2-amino group of the guanine residue and releasing phenoxyacetamide as a byproduct. The use of such labile groups significantly reduces the time required for deprotection. nih.gov
However, side reactions can occur. For instance, transamidation has been observed where the capping reagent used in synthesis, such as acetic anhydride (B1165640), can react with the N2-position, leading to an exchange of the protecting group. researchgate.net The phenoxyacetyl group itself can help suppress other unwanted side reactions; for example, it was found to prevent the cyanoethylation of the guanine residue by acrylonitrile, a byproduct generated during phosphate deprotection. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methods have enabled more complex modifications at the N2-position. The Buchwald-Hartwig palladium-catalyzed cross-coupling reaction has proven to be an exceptionally useful tool for forming a carbon-nitrogen bond at the N2-position of deoxyguanosine. nih.gov This reaction allows for the coupling of the N2-amino group with various aryl halides and sulfonates. nih.gov It has been instrumental in the synthesis of specific N2-dGuo adducts, such as those derived from dietary carcinogens, for use in biological and structural studies. nih.govnih.gov
Reductive Amination
Selective functionalization at the N2-position can also be achieved through reductive amination. rsc.org This classical reaction involves treating deoxyguanosine with an aldehyde or ketone to form an intermediate imine (Schiff base) at the N2-amine. This intermediate is then reduced in situ to form a stable secondary amine. This method provides a direct way to attach various functional groups to the guanine base, leaving other nucleobases in an oligonucleotide chain unaffected. rsc.org
Enzymatic Methylation
In biological systems, enzymes known as methyltransferases (MTases) catalyze the methylation of the N2-amino group of guanine. frontiersin.org This reaction typically follows an S_N2-like substitution mechanism, where the nitrogen atom of the amino group acts as a nucleophile, attacking the methyl group of the co-factor S-adenosylmethionine (SAM). frontiersin.org This process is vital for the proper functioning of certain RNA molecules, such as tRNA. frontiersin.org
The following table summarizes the key mechanistic pathways for reactions occurring at the N2-position of deoxyguanosine.
| Reaction Type | Reagents/Catalysts | Key Mechanistic Steps | Resulting Product/Modification |
| Electrophilic Attack (Diazotization) | Nitrous Acid (HNO₂) | Nucleophilic attack by N2-amine on N₂O₃, formation of diazonium ion, loss of N₂, nucleophilic attack by H₂O. nih.gov | 2'-deoxyxanthosine, 2'-deoxyoxanosine. nih.gov |
| Electrophilic Attack (Alkylation) | Formaldehyde, Reductant | Formation of a Schiff base at N2, followed by reduction. nih.gov | N2-methyl-2'-deoxyguanosine. nih.gov |
| Acylation (Protection) | Phenoxyacetyl chloride or anhydride | Nucleophilic acyl substitution at the N2-amino group. | This compound. |
| Deprotection (Base-catalyzed hydrolysis) | Ammonium hydroxide, Amines | Nucleophilic attack by base on the amide carbonyl, cleavage of the C-N bond. acs.org | 2'-deoxyguanosine. |
| Metal-Catalyzed Cross-Coupling | Aryl halides, Palladium catalyst, Ligand | Oxidative addition, N-H bond activation, reductive elimination. nih.gov | N2-Aryl-2'-deoxyguanosine adducts. nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Formation of an imine intermediate, followed by reduction. rsc.org | N2-alkyl-2'-deoxyguanosine. rsc.org |
| Enzymatic Methylation | Methyltransferase, S-adenosylmethionine (SAM) | S_N2-like nucleophilic attack by N2-amine on the methyl group of SAM. frontiersin.org | N2-methylguanosine, N2,N2-dimethylguanosine. frontiersin.org |
Applications in the Construction of Site Specifically Modified Dna for Biological Research
Synthesis of DNA Oligonucleotides Containing Diverse N2-Modified Deoxyguanosine Adducts
The phenoxyacetyl group on N2-Phenoxyacetyl-2'-deoxyguanosine is a protecting group that is stable during the process of solid-phase oligonucleotide synthesis but can be readily removed under specific conditions to allow for the introduction of various adducts. This "ultra-mild" approach is crucial for incorporating base-labile functionalities into DNA. sonar.ch
Incorporation of Carcinogen-Derived DNA Adducts
The study of how carcinogens interact with DNA is fundamental to understanding the molecular basis of cancer. This compound is instrumental in synthesizing oligonucleotides that contain DNA adducts derived from various carcinogens.
Benzo[a]pyrene-7,8-diol-9,10-epoxide-N2-deoxyguanosine: Benzo[a]pyrene (B130552), a potent carcinogen found in tobacco smoke and other combustion products, is metabolized in the body to form benzo[a]pyrene diol epoxides (BPDE). wikipedia.org These reactive intermediates can bind to DNA, primarily at the N2 position of guanine (B1146940), forming adducts that distort the DNA double helix. wikipedia.org The synthesis of oligonucleotides containing site-specific BPDE-N2-dG adducts has been achieved using phosphoramidite (B1245037) chemistry, which allows for the detailed study of how these adducts are recognized and repaired by cellular machinery. nih.govnih.gov
N-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene: The aromatic amine 2-acetylaminofluorene (B57845) (AAF) is a well-studied carcinogen that forms adducts with DNA. While the major adduct is at the C8 position of guanine, a minor adduct is formed at the N2 position (dG-N2-AAF). nih.gov The ability to synthesize oligonucleotides containing this specific minor groove adduct is crucial for understanding its unique biological consequences, which may differ from the major adduct. nih.gov
Acrolein Adducts: Acrolein, a highly reactive α,β-unsaturated aldehyde present in cigarette smoke and produced endogenously through lipid peroxidation, reacts with deoxyguanosine to form exocyclic adducts. nih.govnih.gov The primary adducts are γ-hydroxy-1,N2-propano-2'-deoxyguanosine (γ-OH-PdG) and its regioisomer α-OH-PdG. nih.govresearchgate.net The synthesis of oligonucleotides containing these adducts has been critical in elucidating their mutagenic properties, which predominantly lead to G→T transversions. nih.gov
Acetaldehyde (B116499)/Formaldehyde Adducts: Acetaldehyde and formaldehyde, common environmental pollutants and products of endogenous metabolism, can react with deoxyguanosine to form N2-alkyl-dG adducts. For instance, acetaldehyde can lead to the formation of N2-ethyl-dG. nih.gov The site-specific incorporation of these small alkyl adducts into oligonucleotides allows for the investigation of their effects on DNA replication and transcription. nih.gov
Generation of N2-Alkyl-2'-deoxyguanosine Lesions for DNA Damage Studies
Beyond carcinogen-derived adducts, the synthesis of oligonucleotides containing simple N2-alkyl-2'-deoxyguanosine lesions is vital for systematic studies of DNA damage and repair. By varying the size and structure of the alkyl group (e.g., methyl, ethyl, n-propyl, n-butyl), researchers can probe how the steric bulk of a lesion in the minor groove of DNA influences its recognition by DNA polymerases and repair enzymes. nih.gov
Studies using shuttle vector methods in human cells have shown that the replication of DNA containing N2-alkyldG lesions is generally efficient and accurate. nih.gov However, deficiencies in certain translesion synthesis (TLS) polymerases, such as Pol ι, Pol κ, and Rev1, can lead to decreased bypass efficiency and increased mutation frequencies, particularly G→A transitions and G→T transversions. nih.gov These findings highlight the specific roles of different TLS polymerases in handling these types of DNA damage. nih.gov Furthermore, the length of the alkyl chain can impact the efficiency and fidelity of DNA replication, with longer chains generally leading to reduced bypass efficiency. nih.gov
The following table summarizes the impact of N2-alkyldG lesions on DNA replication in human cells:
| Alkyl Group | Bypass Efficiency | Mutagenicity | Key TLS Polymerases Involved |
| Methyl | High | Low | Pol ι, Pol κ, Rev1 |
| Ethyl | High | Low | Pol ι, Pol κ, Rev1 |
| n-Propyl | Moderate | Moderate | Pol ι, Pol κ, Rev1 |
| n-Butyl | Lower | Higher | Pol ι, Pol κ, Rev1 |
This table is a simplified representation based on available research and the general trends observed.
Synthesis of Oligonucleotides Incorporating Other N2-Modified Guanosines and Analogues
The versatility of this compound extends to the synthesis of a wide range of other N2-modified guanosines and their analogues. This includes the incorporation of:
Cross-linkable tethers: Thiopropyl tethers can be introduced at the N2 position of guanine to facilitate site-specific cross-linking of DNA to proteins or other nucleic acids. nih.gov This is a powerful tool for studying the three-dimensional structures of biomolecular complexes.
Fluorescent probes: The attachment of fluorescent dyes to the N2 position of guanine allows for the creation of molecular probes to monitor DNA-protein interactions and conformational changes in DNA in real-time.
Bulky aryl groups: The synthesis of N2-aryl-dG modified oligonucleotides, where the aryl group can range from a simple benzyl (B1604629) to a bulky pyrenyl group, provides a systematic way to study the impact of adduct size and shape on DNA damage tolerance and repair pathways. researchgate.net
Strategies for Post-Oligomerization Modification and Adduct Formation
While the phosphoramidite method allows for the direct incorporation of many modified bases during oligonucleotide synthesis, some adducts are too unstable to withstand the synthesis and deprotection steps. In such cases, post-oligomerization modification strategies are employed. nih.gov
This approach typically involves synthesizing an oligonucleotide containing a precursor nucleoside that can be chemically converted to the desired adduct after the oligonucleotide has been assembled. For example, a precursor with a reactive group at the N2 position can be incorporated into an oligonucleotide, which is then reacted with a specific chemical to form the final adduct. This strategy has been successfully used to create oligonucleotides with adducts derived from α,β-unsaturated aldehydes like acrolein and crotonaldehyde. nih.gov However, this method is not universally applicable, and for some adducts, like the α-OH-PdG adduct of acrolein, the direct incorporation of a modified phosphoramidite remains the preferred method. nih.gov
Utilization as Molecular Probes for Investigating Deoxyribonucleic Acid-Protein Interactions and Mechanistic DNA Damage Studies
Site-specifically modified oligonucleotides are indispensable tools for dissecting the intricate interactions between DNA and proteins, particularly in the context of DNA damage and repair. By placing a specific lesion at a defined position in a DNA sequence, researchers can ask precise questions about how that lesion is recognized, processed, and repaired by the cellular machinery.
For instance, oligonucleotides containing a single N2-dG adduct can be used as substrates in in vitro assays with purified DNA polymerases to determine the efficiency and fidelity of translesion synthesis. nih.gov These studies can reveal which polymerases are capable of bypassing the lesion and whether the bypass is error-free or error-prone. nih.gov
Similarly, these modified oligonucleotides are used to study the mechanisms of DNA repair pathways, such as nucleotide excision repair (NER) and base excision repair (BER). nih.govmdpi.com By incubating a lesion-containing oligonucleotide with cell extracts or purified repair enzymes, researchers can identify the proteins that recognize and excise the damaged base. nih.govmdpi.com
Furthermore, these molecular probes are crucial for structural studies, such as X-ray crystallography and NMR spectroscopy, which can provide atomic-level insights into how a DNA lesion alters the structure of the double helix and how it is recognized by proteins.
Molecular and Enzymatic Interactions of N2 Modified Deoxyguanosine in Nucleic Acid Contexts
Impact of N2-Adducts on DNA Replication Fidelity and Processivity
The fidelity and processivity of DNA replication can be significantly compromised by the presence of N2-modified deoxyguanosine adducts. These lesions can stall the replicative DNA polymerases, necessitating the involvement of specialized translesion synthesis (TLS) polymerases to bypass the damage. The efficiency and accuracy of this bypass are influenced by the specific type of N2-adduct and the particular TLS polymerase involved.
Analysis of Translesion Synthesis (TLS) Mechanisms by DNA Polymerases
Translesion synthesis is a crucial cellular mechanism to tolerate DNA damage that cannot be immediately repaired, thereby preventing the collapse of replication forks. However, this process is often error-prone. Several DNA polymerases are involved in bypassing N2-modified deoxyguanosine lesions.
In Escherichia coli, DNA Polymerase II (Pol II), and to a lesser extent, Polymerase IV (Pol IV) and Polymerase V (Pol V), are required for the efficient bypass of N2-alkyl-dG adducts. nih.govnih.gov Studies have shown that Pol II plays a major role in overcoming the replication blockage imposed by these lesions. nih.gov For instance, Pol II is involved in bypassing the bulky N2-dG adduct of acetylaminofluorene. nih.gov Interestingly, while Pol IV is the primary polymerase for bypassing N2-CE-dG lesions, Pol II is mainly responsible for bypassing N2-dG lesions with small alkyl groups. nih.gov
In human cells, several TLS polymerases, including DNA polymerase η (Pol η), Pol κ, Pol ι, and Rev1, have been implicated in the bypass of N2-alkyl-dG lesions. nih.gov For example, Pol κ is involved in the error-free bypass of minor-groove N2-alkyl-dG DNA adducts. researchgate.net
Assessment of the Mutagenic Potential of N2-Modified Deoxyguanosine Lesions
The bypass of N2-modified deoxyguanosine lesions by TLS polymerases can be error-prone, leading to mutations. The type and frequency of these mutations depend on the specific adduct, the polymerase involved, and the cellular context.
A common mutation observed is the G→T transversion. nih.gov For example, both (+)-cis- and (-)-cis-anti-BPDE-dG adducts are mutagenic in both E. coli and COS cells, primarily causing G→T transversions. nih.gov In COS cells, the less bulky dG-N2-AAF adduct is less mutagenic than the dG-C8-AAF adduct, with both primarily inducing G→T transversions. nih.gov
In some cases, replication across N2-alkyl-dG lesions can be accurate. For instance, in human cells proficient in TLS, replication across a series of N2-alkyl-dG lesions (with alkyl groups being methyl, ethyl, n-propyl, or n-butyl) was found to be both efficient and accurate. nih.gov However, depletion of Pol κ, Pol ι, or Rev1 can result in G→A and G→T mutations at the lesion site. nih.gov In E. coli, replication across small N2-alkyl-dG DNA adducts was found to be non-mutagenic. nih.gov
DNA Repair Pathways and Enzymatic Processing of N2-Modified Deoxyguanosine
Cells possess multiple DNA repair pathways to remove lesions and maintain genomic integrity. The primary mechanisms for dealing with base adducts are base excision repair (BER) and nucleotide excision repair (NER).
The BER pathway typically handles small, non-helix-distorting base modifications. mdpi.commdpi.com It is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov The NER pathway, on the other hand, repairs bulky, helix-distorting lesions. mdpi.commdpi.com Some oxidatively generated guanine (B1146940) lesions can be substrates for both BER and NER pathways. mdpi.com
Interactions with O6-Alkylguanine DNA Alkyltransferases (AGT) and Related Repair Enzymes
O6-Alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is a crucial DNA repair protein that directly reverses certain types of alkylation damage. nih.gov It transfers the alkyl group from the O6 position of guanine to a cysteine residue within its own active site, thereby inactivating the protein. nih.govnih.gov While its primary substrate is O6-alkylguanine, its potential interaction with N2-alkylguanine adducts is an area of interest. Recent research has also uncovered a role for human AGT in reacting with 8-nitroguanine (B15626) in DNA via its active site Cys145 to form a stable DNA-protein crosslink, which protects against peroxynitrite-mediated genomic instability. biorxiv.org
The Fanconi anemia (FA) pathway is another critical repair system, particularly for damage induced by endogenous aldehydes which can form N2-ethyl-2'-deoxyguanosine. nih.gov
Transcriptional Bypass Efficiency of N2-Alkyl-2'-deoxyguanosine Lesions in Cellular Systems
DNA lesions not only affect replication but can also impede transcription, the process of copying DNA into RNA. The presence of N2-alkyl-dG lesions on the transcribed strand can significantly reduce the efficiency of transcriptional bypass in human cells. nih.gov
Studies in HEK293T cells have shown that N2-alkyl-dG lesions (with alkyl groups being methyl, ethyl, n-propyl, or n-butyl) strongly block transcription, with bypass efficiencies ranging from only 27% to 35% relative to an undamaged template. nih.govescholarship.org Increasing the size of the alkyl group can cause subtle differences in this efficiency. nih.govescholarship.org
Human RNA polymerase II (RNAPII) has some intrinsic ability to perform translesion synthesis, but often with low efficiency and fidelity. nih.gov Interestingly, the TLS DNA polymerase, Pol η, has been found to promote the transcriptional bypass of N2-alkyl-dG adducts in human cells. nih.govnih.gov Genetic ablation of Pol η, but not Pol κ, Pol ι, or Pol ζ, leads to a marked decrease in the transcriptional bypass efficiency of these lesions. nih.govnih.gov This effect is even more pronounced when Rev1 is also depleted in a Pol η-deficient background. nih.govnih.gov This suggests a role for TLS polymerases in facilitating transcription across certain DNA lesions, expanding their known biological functions beyond DNA replication. nih.gov The repair of these lesions in episomal plasmids, however, does not seem to be significantly compromised by the absence of Pol η. escholarship.org
Insufficient Information for Article Generation
Following a comprehensive search for scientific literature pertaining to the structural and conformational analysis of N2-Phenoxyacetyl-2'-deoxyguanosine within a nucleic acid context, it has been determined that there is a lack of specific, comparative research findings necessary to construct the requested article. The user's instructions require a detailed examination of the spectroscopic characterization of DNA modified with this particular compound, including data from Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD).
The performed searches did not yield studies that directly compare the thermal melting (Tm) behavior and CD spectra of a DNA duplex containing this compound against an identical, unmodified DNA duplex. While a single study was identified that utilized a non-cross-linked DNA strand containing this compound as a control, it only reported an approximate melting temperature of 48°C for this modified strand. Crucially, this study did not provide the melting temperature of a corresponding unmodified DNA duplex, which is essential for determining the specific impact of the N2-phenoxyacetyl group on duplex stability. Furthermore, although the study mentioned that the Circular Dichroism spectrum was consistent with a B-form DNA conformation, it did not offer a detailed comparative analysis or present the spectral data in a way that would allow for a thorough structural comparison with an unmodified counterpart.
Without direct, comparative experimental data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The creation of data tables and a detailed discussion of the research findings, as mandated by the instructions, cannot be fulfilled based on the currently available scientific literature found through the searches. Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” and its molecular and enzymatic interactions in nucleic acid contexts, specifically section 6.4 and its subsections, cannot be completed at this time due to insufficient data.
Advanced Analytical and Spectroscopic Methodologies for N2 Phenoxyacetyl 2 Deoxyguanosine Research
Chromatographic Techniques for Purity Assessment and Isolation of N2-Phenoxyacetyl-2'-deoxyguanosine and Derivatives
Chromatography is fundamental to the synthesis of this compound, enabling both the purification of the compound and the real-time assessment of reaction progress. High-performance liquid chromatography and thin-layer chromatography are the principal methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound and its derivatives. oup.comnih.gov Its high resolution and sensitivity allow for the separation of the target compound from starting materials, byproducts, and other impurities with high efficiency. nih.gov
In the context of oligonucleotide synthesis, where this compound serves as a protected building block, HPLC is crucial for both purity assessment of the monomer and purification of the final DNA fragments. oup.com For instance, anion-exchange HPLC (SAX-HPLC) is effectively used to purify oligonucleotides containing derivatives of this compound after solid-phase synthesis and cleavage from the support. nih.gov The technique's ability to separate complex mixtures makes it vital for obtaining the high-purity material required for subsequent biochemical or structural studies. nih.govnih.gov The phenoxyacetyl group's lability under mild basic conditions, such as treatment with ammonia (B1221849), can be monitored by HPLC, ensuring its complete removal from the final oligonucleotide. oup.com
Table 1: HPLC Analysis Data for this compound and Related Compounds
| Compound/Derivative | HPLC Method | Purpose | Purity/Result | Reference |
|---|---|---|---|---|
| Oligonucleotides with dG adducts | SAX-HPLC | Purification | Major product isolated | nih.gov |
| Oligonucleotides with phenoxyacetyl-protected bases | HPLC Analysis | Monitoring deprotection | Complete deblocking confirmed | oup.com |
| N2-Ethyl-2'-deoxyguanosine | HPLC | Purity Assay | ≥98% | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Thin-Layer Chromatography (TLC) serves as a rapid, convenient, and cost-effective method for monitoring the progress of reactions involving this compound. oup.comnih.gov During the synthesis of protected nucleosides, TLC is used to check for the complete consumption of starting materials and the formation of the desired product. oup.com
For example, in the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine, the reaction is monitored by TLC until completion. oup.com The separation of spots on the TLC plate, visualized typically under UV light, provides immediate qualitative feedback. The retention factor (Rf), a ratio of the distance traveled by the compound to that traveled by the solvent front, is a key parameter for identifying products. A specific Rf value of 0.36 has been reported for this compound in a chloroform-methanol (80/20, v/v) solvent system. oup.com
Table 2: TLC Data for this compound Derivatives
| Compound | Solvent System | Rf Value | Purpose | Reference |
|---|---|---|---|---|
| This compound | Chloroform-Methanol (80/20, v/v) | 0.36 | Product Identification | oup.com |
This table is interactive. Click on the headers to sort the data.
Spectroscopic Techniques for Structural Elucidation of this compound and its Modifications
Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound and its various synthetic derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.
NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound derivatives. oup.comnih.gov
¹H-NMR provides precise information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. For 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine, characteristic signals in the ¹H-NMR spectrum confirm the presence of all constituent parts: the deoxyguanosine core, the phenoxyacetyl protecting group, and the dimethoxytrityl group. Key reported chemical shifts include a singlet for the H8 proton of the guanine (B1146940) base at 8.07 ppm, a triplet for the anomeric H1' proton of the deoxyribose sugar at 6.45 ppm, and a singlet for the methylene (B1212753) protons of the phenoxyacetyl group at 5.05 ppm. oup.com
³¹P-NMR is particularly crucial for analyzing phosphorylated derivatives of this compound, such as the phosphoramidites used in automated DNA synthesis. nih.gov This technique is highly sensitive to the chemical environment of the phosphorus atom. The ³¹P-NMR spectrum of a phosphoramidite (B1245037) derivative of this compound typically shows characteristic signals in the region around 144 ppm, confirming the successful formation of the phosphoramidite moiety. nih.gov The presence of two distinct signals in this region is common, arising from the diastereomers at the chiral phosphorus center. nih.gov
Table 3: Selected NMR Data for this compound Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|---|
| 5'-O-(DMTr)-N2-PAC-dG | ¹H | 8.07 | H8 (Guanine) | oup.com |
| 5'-O-(DMTr)-N2-PAC-dG | ¹H | 6.45 | H1' (Deoxyribose) | oup.com |
| 5'-O-(DMTr)-N2-PAC-dG | ¹H | 5.05 | CH₂ (Phenoxyacetyl) | oup.com |
| 5'-O-(DMTr)-N2-PAC-dG | ¹H | 3.86 | OCH₃ (Dimethoxytrityl) | oup.com |
This table is interactive. Click on the headers to sort the data.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. oup.comnih.govnih.gov Different ionization methods offer specific advantages for analyzing these nucleosidic compounds.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully used to determine the molecular weight of protected nucleosides. For 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine, FAB-MS analysis yielded the expected molecular mass, confirming the identity of the synthesized compound. oup.compurdue.edu This soft ionization technique is well-suited for thermally labile molecules like protected nucleosides. nih.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), is a highly sensitive method for the analysis of modified nucleosides. nih.govnih.gov LC-ESI-MS/MS allows for both the separation and structural characterization of DNA adducts. nih.gov While direct data on this compound is limited in the provided sources, the successful application of LC-ESI-MS/MS to characterize other N2-deoxyguanosine adducts demonstrates its powerful capability for identifying and quantifying such compounds, even within complex biological matrices after enzymatic digestion of DNA. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is another soft ionization technique known for its high sensitivity and mass accuracy, making it particularly suitable for the analysis of biomolecules, including modified nucleosides and oligonucleotides. nih.govacs.org It is a powerful tool for verifying the mass of synthetic oligonucleotides containing modified bases like this compound. nih.gov The combination of HPLC pre-purification followed by MALDI-TOF MS analysis has been shown to be effective for the identification of known and unknown nucleosides in complex samples. nih.gov This approach provides high mass accuracy, which is crucial for confirming the identity of target compounds. nih.govacs.org
Table 4: Mass Spectrometry Techniques for this compound and Related Nucleosides
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| FAB-MS | Molecular weight determination of protected nucleosides. | Confirmed expected molecular mass of 5'-O-(DMTr)-N2-PAC-dG. | oup.com |
| ESI-MS/MS | Characterization and quantification of dG adducts. | High sensitivity and structural information for similar N2-dG adducts. | nih.govnih.gov |
| MALDI-TOF | Analysis of modified nucleosides and oligonucleotides. | High mass accuracy and sensitivity; useful for identity confirmation. | nih.govacs.org |
This table is interactive. Click on the headers to sort the data.
Q & A
Q. What are the common synthetic routes for N2-protected 2'-deoxyguanosine derivatives, and how do experimental conditions influence yield?
- Methodological Answer : N2-Phenoxyacetyl-2'-deoxyguanosine derivatives are typically synthesized via multistep chemical routes. For example, outlines a protocol starting with N2-phenoxyacetyl-2'-fluoro-2-deoxyguanosine, followed by benzylation (benzyl bromide in DMF, 90% yield), dimethoxytrityl (DMTr) protection (80% yield), and phosphoramidite functionalization (78% yield) for solid-phase DNA synthesis. Ultra-mild deprotection (K₂CO₃/MeOH) preserves labile modifications. Enzymatic approaches, such as engineered purine nucleoside phosphorylase (BaPNP-Mu3 variant in ), offer higher efficiency (5.6-fold yield improvement over wild-type enzymes) in a one-pot cascade. Key factors include solvent choice, reaction time, and enzyme engineering for regioselectivity.
Q. How is this compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Post-synthesis characterization involves:
- HPLC : Reverse-phase chromatography with electrochemical detection (e.g., for 8-OHdG in ).
- Mass Spectrometry (MS) : To verify molecular weight and adduct formation.
- NMR : Confirms N2-phenoxyacetyl substitution and sugar conformation.
- Deprotection Efficiency : Quantified via UV absorbance of DMTr groups (260 nm) as in .
Q. What role does N2-phenoxyacetyl protection play in oligonucleotide synthesis?
- Methodological Answer : The N2-phenoxyacetyl group prevents unwanted side reactions during solid-phase synthesis by blocking the exocyclic amine of guanine. This protection is stable under standard coupling conditions but removable under mild basic conditions (e.g., K₂CO₃/MeOH in ). It enables site-specific incorporation of modified bases into DNA strands for structural studies or functional probes.
Advanced Research Questions
Q. How do N2 modifications impact DNA duplex stability and repair mechanisms?
- Methodological Answer : N2 modifications alter base-pairing dynamics and DNA-protein interactions. For example, shows that substituting the 2′-hydroxyl with methylamino groups (GNHMe/GNMe2) disrupts RNA tertiary interactions, assessed via QSAR analysis. N2-alkylated guanines (e.g., N7-benzylguanine in ) inhibit repair enzymes like alkyltransferase, providing insights into mutagenesis pathways. Thermodynamic stability is quantified via melting temperature (Tₘ) assays and molecular dynamics simulations.
Q. What strategies mitigate instability of N2-protected deoxyguanosine during long-term storage or enzymatic reactions?
- Methodological Answer :
- Storage : Anhydrous conditions at -20°C under inert gas (N₂/Ar) prevent hydrolysis. (for a related compound) recommends avoiding moisture and light.
- Enzymatic Compatibility : Use low-temperature reactions (e.g., 25°C in ) and enzyme variants with reduced oxidative side activities.
- Deprotection Optimization : Ultra-mild bases (e.g., K₂CO₃ vs. NH₄OH) minimize strand cleavage ( ).
Q. Can this compound be used to study DNA interstrand cross-links (ICLs)?
- Methodological Answer : Yes. details the synthesis of N2-(3-aminopropyl)-2′-deoxyguanosine for ICL generation. After trifluoroacetyl protection and phosphoramidite activation, the modified nucleoside is incorporated into DNA. Cross-linking is induced via alkylating agents (e.g., nitrogen mustards), and ICL formation is validated by gel electrophoresis or mass spectrometry. This approach models replication-blocking lesions for cancer therapy research.
Key Considerations
- Contradictions : Solid-phase chemical synthesis ( ) prioritizes precision for small-scale studies, while enzymatic methods ( ) favor scalability. Researchers must balance yield, purity, and application scope.
- Emerging Applications : N2-modified deoxyguanosines are pivotal in studying oxidative damage biomarkers (e.g., 8-OHdG in ) and epigenetic regulation ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
